4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a cyclopropyl group at position 4, a pyridin-3-yl moiety at position 5, and a thiol (-SH) group at position 2. Its structure combines rigidity from the cyclopropyl ring with the aromatic and hydrogen-bonding capabilities of the pyridine group, making it a versatile scaffold in medicinal chemistry and materials science. The thiol group enhances reactivity, enabling derivatization for applications in drug discovery, catalysis, and antioxidant research .
Properties
IUPAC Name |
4-cyclopropyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7/h1-2,5-6,8H,3-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUFTAITZXBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159800 | |
| Record name | 4-Cyclopropyl-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854137-74-9 | |
| Record name | 4-Cyclopropyl-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854137-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclopropylamine with pyridin-3-yl hydrazinecarbothioamide in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is , with a molecular weight of approximately 218.28 g/mol. It features a triazole ring that is known for its diverse biological activities and is often utilized in the design of pharmaceuticals.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol have been shown to inhibit specific kinases involved in cancer progression. A study utilizing the ASK1 kinase enzyme system found that related triazole compounds had an affinity of nM, suggesting strong inhibitory potential against cancer cell proliferation .
2. Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial effects. The presence of the pyridine moiety enhances the biological activity against a range of pathogens. Studies have demonstrated that derivatives can effectively combat bacterial strains resistant to conventional antibiotics .
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the modulation of inflammatory cytokines and pathways .
Agricultural Science Applications
1. Fungicides
The triazole framework is widely used in agricultural chemistry as fungicides. Compounds like 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can inhibit fungal growth by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes . Field trials have shown effective control over various crop diseases.
2. Plant Growth Regulators
Research has indicated that triazoles can act as plant growth regulators, influencing growth patterns and stress responses in plants. This application is particularly beneficial in enhancing crop yields under adverse environmental conditions .
Materials Science Applications
1. Coordination Chemistry
The unique structure of 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol allows it to form stable complexes with various metal ions. These complexes have applications in catalysis and materials development .
2. Sensors
Due to its electronic properties, this compound has potential applications in developing sensors for detecting environmental pollutants or biological agents. Its ability to undergo changes in conductivity upon interaction with target analytes makes it suitable for sensor technology .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits ASK1 kinase with nM |
| Antimicrobial properties | Effective against antibiotic-resistant bacteria | |
| Anti-inflammatory effects | Modulates inflammatory cytokines | |
| Agricultural Science | Fungicides | Controls fungal diseases in crops |
| Plant growth regulators | Enhances crop yield under stress | |
| Materials Science | Coordination chemistry | Forms stable metal complexes |
| Sensors | Detects pollutants through conductivity changes |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of triazoles significantly reduced tumor size in xenograft models by inhibiting specific signaling pathways involved in cell proliferation .
Case Study 2: Agricultural Application
Field trials conducted on wheat crops treated with triazole-based fungicides showed a marked reduction in disease incidence compared to untreated controls, leading to improved yield and quality .
Mechanism of Action
The mechanism by which 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group, in particular, plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Key Difference : Ethyl group replaces cyclopropyl at position 3.
- Metabolic Stability: Cyclopropyl’s rigidity may reduce oxidative metabolism, whereas the ethyl group could be more susceptible to enzymatic degradation .
- Synthetic Route : Similar to the target compound but uses ethylamine derivatives in cyclocondensation reactions .
4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Key Difference : Phenyl group at position 4 instead of cyclopropyl.
- π-π Interactions: The aromatic phenyl group facilitates stronger π-π stacking with protein targets, which may improve binding affinity in certain contexts .
Variations in the Pyridine Substituent
4-Cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- Key Difference : Pyridin-4-yl replaces pyridin-3-yl.
- Solubility: Pyridin-4-yl derivatives may exhibit lower solubility due to reduced dipole moments compared to pyridin-3-yl isomers .
4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol
- Key Difference : Pyridin-3-yl replaced by 4-methylpiperidin-1-yl.
- Impact :
- Basicity : The piperidine group introduces basicity (pKa ~10), enhancing solubility in acidic environments and enabling protonation-dependent cellular uptake .
- Biological Target Specificity : Piperidine-containing analogs may preferentially interact with central nervous system targets due to blood-brain barrier penetration .
Thiol Group Modifications
S-Alkylated Derivatives (e.g., 4-Cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thioether)
- Key Difference : Thiol (-SH) replaced with thioether (-S-R).
- Impact :
Antioxidant Activity
- Electron-Donating Groups: Compounds with -NH₂ or -SH (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) exhibit superior radical scavenging due to enhanced electron donation, as shown in DPPH• and ABTS•+ assays. The cyclopropyl group in the target compound provides steric hindrance, which may slightly reduce antioxidant efficiency compared to amino-substituted analogs .
Antimicrobial Activity
- Mycobacterium tuberculosis Inhibition : Derivatives like 3-(4-cyclopropyl-5-(((5-nitrofuran-2-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine (43% yield) show potent activity, suggesting that bulky substituents (e.g., octynyl) enhance target binding. The target compound’s pyridin-3-yl group may optimize interactions with bacterial enzymes .
Data Table: Comparative Analysis of Key Analogs
*logP values estimated via computational methods.
Biological Activity
4-Cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C15H15N7OS2
- Molecular Weight : 373.5 g/mol
- IUPAC Name : 2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
The biological activity of 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and pain signaling pathways.
- Receptor Modulation : It may modulate receptors that are crucial in neurotransmission and cellular signaling.
- Biochemical Pathways : The compound affects pathways associated with inflammation and cellular proliferation, potentially leading to anti-inflammatory and analgesic effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the pyridine ring in this compound may enhance its interaction with microbial targets.
Antitumor Activity
Triazole derivatives have been explored for their anticancer potential. Studies indicate that compounds similar to 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol show cytotoxic effects on cancer cell lines. The structure–activity relationship (SAR) suggests that modifications on the triazole ring can significantly influence antitumor efficacy.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF7 | 15 | Cell cycle arrest |
| 4-Cyclopropyl... | A549 | TBD | TBD |
Case Studies
Several studies have highlighted the biological activity of similar triazole compounds:
- Neuroprotective Agents : A study focused on optimizing α-syn aggregation inhibitors based on a similar triazole scaffold showed promising neuroprotective effects against neurodegenerative diseases .
- Herbicidal Activity : Another investigation revealed significant herbicidal activity against Brassica napus, indicating potential agricultural applications .
- Anticonvulsant Properties : Some derivatives have been evaluated for anticonvulsant activity, showing potential as therapeutic agents in epilepsy management .
Pharmacokinetics
The pharmacokinetic profile of 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is influenced by its solubility and stability. Factors such as pH and temperature can affect its bioavailability and absorption characteristics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with aldehydes under basic conditions. For example, condensation of cyclopropane-carboxylic acid hydrazide with pyridine-3-carboxaldehyde in methanol, followed by thiourea-mediated cyclization, yields the triazole-thiol scaffold . Optimization can include:
- Solvent Selection : Methanol or ethanol as solvents for better solubility and reaction homogeneity .
- Temperature Control : Reflux conditions (60–80°C) to accelerate cyclization while minimizing side reactions .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR and ¹³C-NMR : To verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, pyridine aromatic protons at δ 8.0–9.0 ppm) .
- LC-MS : For molecular ion confirmation (e.g., [M+H]+ at m/z 259.3) and purity assessment .
- Elemental Analysis : To validate C, H, N, S composition within ±0.4% of theoretical values .
Q. What are the key factors influencing the stability of this compound under different storage conditions?
- Methodological Answer : Stability is affected by:
- Light and Humidity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group .
- pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the triazole ring .
- Long-Term Stability Studies : Use accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to assess decomposition pathways .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this triazole derivative?
- Methodological Answer :
- Target Selection : Prioritize enzymes like fungal CYP51 (lanosterol 14α-demethylase) or bacterial DNA gyrase based on structural analogs .
- Docking Workflow :
Prepare the ligand (triazole-thiol) using Open Babel for charge assignment.
Use AutoDock Vina to simulate binding to active sites (e.g., CYP51 PDB: 1EA1).
Validate docking poses with MD simulations (GROMACS) to assess binding stability .
- ADME Prediction : Tools like SwissADME predict logP (~2.5) and bioavailability scores to prioritize analogs for synthesis .
Q. What strategies are recommended for resolving contradictory data in pharmacological studies of this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Test multiple concentrations (e.g., 1–100 µM) across independent replicates to confirm IC₅₀ trends .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific interactions .
- Metabolite Interference : Incubate with liver microsomes (human/rat) to identify active metabolites that may skew results .
Q. How does the introduction of different substituents affect the compound’s reactivity and pharmacological profile?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituents like –NO₂ at the pyridine ring enhance electrophilicity, improving antifungal activity (e.g., MIC = 8 µg/mL vs. Candida albicans) but may reduce solubility .
- Alkyl Chain Modifications : S-alkylation (e.g., –CH₂CH₃) increases lipophilicity (logP +0.5) and blood-brain barrier penetration but risks cytotoxicity .
- Comparative SAR Tables :
| Substituent (Position) | logP | MIC (µg/mL, C. albicans) | Cytotoxicity (IC₅₀, HepG2) |
|---|---|---|---|
| –H (Parent) | 2.1 | 32 | >100 |
| –NO₂ (Pyridine-5) | 2.6 | 8 | 45 |
| –CH₂CH₃ (S-alkyl) | 2.8 | 16 | 28 |
Contradiction Analysis
- Synthetic Yield Variability : reports >80% yield using methanol, while notes 60–70% in ethanol. Resolution: Methanol’s higher polarity may favor intermediate solubility, but ethanol reduces byproduct formation. Researchers should optimize based on precursor solubility .
- Biological Activity Discrepancies : Antifungal MIC values vary between studies (8–32 µg/mL). Potential causes include strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
